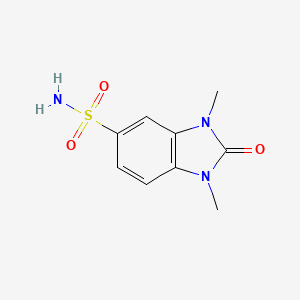

1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide

CAS No.: 24134-67-6

Cat. No.: VC8258350

Molecular Formula: C9H11N3O3S

Molecular Weight: 241.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24134-67-6 |

|---|---|

| Molecular Formula | C9H11N3O3S |

| Molecular Weight | 241.27 g/mol |

| IUPAC Name | 1,3-dimethyl-2-oxobenzimidazole-5-sulfonamide |

| Standard InChI | InChI=1S/C9H11N3O3S/c1-11-7-4-3-6(16(10,14)15)5-8(7)12(2)9(11)13/h3-5H,1-2H3,(H2,10,14,15) |

| Standard InChI Key | LNMRRGFCIHIANW-UHFFFAOYSA-N |

| SMILES | CN1C2=C(C=C(C=C2)S(=O)(=O)N)N(C1=O)C |

| Canonical SMILES | CN1C2=C(C=C(C=C2)S(=O)(=O)N)N(C1=O)C |

Introduction

Chemical Structure and Properties

Structural Features

The compound’s structure includes:

-

Benzimidazole core: A fused bicyclic system with nitrogen atoms at positions 1 and 3.

-

Methyl groups: At the 1- and 3-positions, enhancing lipophilicity and stability.

-

Sulfonamide group: A polar, hydrogen-bonding capable moiety at position 5, critical for biological interactions.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁N₃O₃S | |

| Molecular Weight | 241.27 g/mol | |

| Melting Point | 227–228°C | |

| SMILES | CN1C2=C(C=C(C=C2)S(=O)(=O)N)N(C1=O)C | |

| InChI Key | LNMRRGFCIHIANW-UHFFFAOYSA-N |

Synthesis Methods

Key Synthetic Routes

The synthesis typically involves two stages:

-

Formation of the benzimidazole core: Condensation of o-phenylenediamine with a carboxylic acid or its derivatives.

-

Introduction of the sulfonamide group: Sulfonylation at the 5-position.

Core Synthesis

A common method involves reacting 1,3-dimethyl-2H-benzo[d]imidazol-2-one with chlorosulfonic acid to generate the sulfonyl chloride intermediate (CAS 24134-65-4), followed by amination with ammonia or amines .

Industrial Scalability

Continuous flow synthesis and automated reactors are employed to optimize yield and reduce waste. These methods maintain purity (>97%) and enable bulk production .

Chemical Reactivity

Functional Group Transformations

The sulfonamide group undergoes nucleophilic substitution, while the benzimidazole ring participates in electrophilic aromatic substitution.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO₄ (acidic) | Sulfone derivatives |

| Reduction | LiAlH₄ (anhydrous ether) | Amine derivatives |

| Substitution | NH₃ or amines (base) | N-substituted sulfonamides |

Biological and Pharmacological Applications

Antimicrobial Activity

The compound inhibits UDP-N-acetylmuramate-L-alanine ligase (MurC), a key enzyme in peptidoglycan biosynthesis. Virtual screening identified it as a potential inhibitor of Pseudomonas aeruginosa MurC, validated in vitro .

Structure-Activity Relationship (SAR)

Key Modifications

| Modification Site | Example | Biological Impact |

|---|---|---|

| 5-Sulfonamide | Sulfonamide → Sulfone | Reduced solubility, altered potency |

| 1,3-Methyl groups | Demethylation | Decreased lipophilicity |

| N-Substitution | N-(3-trifluoromethylphenyl) | Enhanced membrane permeability |

| Risk | Description | Precaution |

|---|---|---|

| Corrosive | Causes severe skin/eye irritation | Wear gloves, goggles |

| Respiratory irritant | May cause coughing, shortness of breath | Use in fume hood |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume